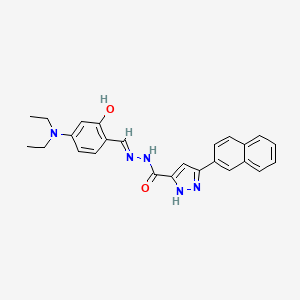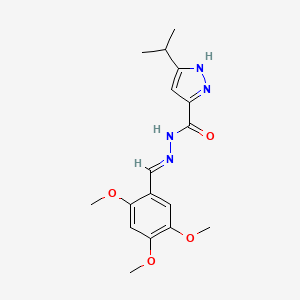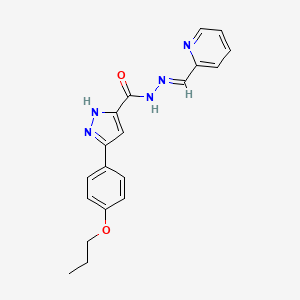
N'-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by its complex structure, which includes a diethylamino group, a hydroxyl group, a benzylidene moiety, a naphthyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzylidene moiety can be reduced to form a benzyl group.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its overall effect.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-(Dimethylamino)benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-(Diethylamino)benzylidene)3-(2-phenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a diethylamino group and a hydroxyl group on the benzylidene moiety, which can influence its reactivity and interactions. The combination of these functional groups with the naphthyl and pyrazole rings provides a distinct chemical profile that can be exploited for various applications.
Propiedades
Fórmula molecular |
C25H25N5O2 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H25N5O2/c1-3-30(4-2)21-12-11-20(24(31)14-21)16-26-29-25(32)23-15-22(27-28-23)19-10-9-17-7-5-6-8-18(17)13-19/h5-16,31H,3-4H2,1-2H3,(H,27,28)(H,29,32)/b26-16+ |
Clave InChI |
YIBMRCJUYUJQFX-WGOQTCKBSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)O |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-naphthalen-1-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11661914.png)
![2-chloro-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11661927.png)
![ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11661932.png)
![4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11661934.png)
![4-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11661947.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661948.png)

![2,4-dichloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11661952.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661953.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11661961.png)

![N-[(E)-1-(3-bromophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661970.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661977.png)

